(1-Methoxycyclobutyl)methanamine
Overview
Description
(1-Methoxycyclobutyl)methanamine is a useful research compound. Its molecular formula is C6H13NO and its molecular weight is 115.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(1-Methoxycyclobutyl)methanamine, an organic compound characterized by a cyclobutane ring with a methoxy group and an amine functional group, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The structural formula of this compound is represented as follows:
This compound's unique configuration contributes to its reactivity and biological properties. The presence of the amine group is crucial for its interaction with biological systems, while the methoxy substitution enhances solubility in polar solvents, facilitating its use in various applications.
Biological Activity Spectrum
This compound exhibits a range of biological activities primarily attributed to its amine functionality. Its activity spectrum has been assessed using computational methods such as the PASS (Prediction of Activity Spectra for Substances) program, which predicts potential biological effects based on structural features.
Key Biological Activities
- Neuroactive Effects : Similar compounds have shown potential neuroactive properties, indicating that this compound may influence neurological pathways.
- Antimicrobial Activity : The compound's structural similarities with known antimicrobial agents suggest potential efficacy against various pathogens.
- Antidepressant Properties : Preliminary studies indicate possible antidepressant effects, warranting further investigation into its mechanism of action in mood regulation.
Understanding the mechanisms by which this compound exerts its effects is crucial for evaluating its therapeutic potential.
Interaction Studies
Interaction studies reveal that this compound may bind to multiple receptors involved in neurotransmission and cellular signaling. This binding can lead to modulation of various biochemical pathways, influencing cell proliferation and survival.
Biochemical Pathways
The compound's interaction with enzymes and receptors can affect several metabolic pathways. For instance, it may influence:
- Enzyme Activity : Similar compounds have been shown to interact with cytochrome P450 enzymes, affecting drug metabolism and pharmacokinetics.
- Gene Expression : Changes in gene expression related to apoptosis and cell cycle regulation have been observed, suggesting a role in cancer therapeutics.
Case Studies
Recent research has provided insights into the biological activity of this compound through various case studies:
- Neuropharmacological Evaluation : In a study assessing the compound's effects on rodent models, it demonstrated significant alterations in behavior indicative of antidepressant activity. The study highlighted its potential to modulate serotonin levels in the brain.
- Antimicrobial Testing : Laboratory tests revealed that this compound exhibited inhibitory effects against several bacterial strains, supporting its classification as a potential antimicrobial agent.
- Cancer Cell Line Studies : In vitro studies showed that the compound inhibited the proliferation of breast cancer cells by inducing apoptosis, suggesting its utility in cancer treatment strategies.
Comparative Analysis with Related Compounds
To contextualize the biological activity of this compound, a comparison with structurally similar compounds is informative:
Compound Name | Structural Features | Notable Activities |
---|---|---|
1-Aminocyclobutane | Cyclobutane ring with amino group | Potential neuroactive effects |
Methoxyethylamine | Ether and amine functionality | Antimicrobial activity |
Cyclobutylmethanamine | Cyclobutane ring with simple amine | Possible antidepressant properties |
This table illustrates the diversity within this class of compounds and emphasizes the unique properties attributed to this compound due to its specific methoxy substitution.
Properties
IUPAC Name |
(1-methoxycyclobutyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-8-6(5-7)3-2-4-6/h2-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLARWWJMDKDOIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1444103-39-2 | |
Record name | (1-methoxycyclobutyl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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